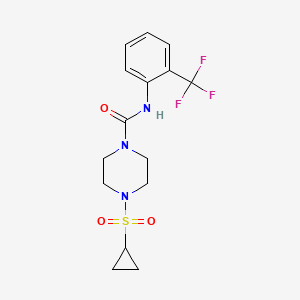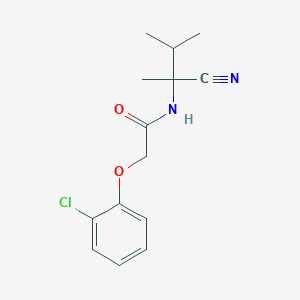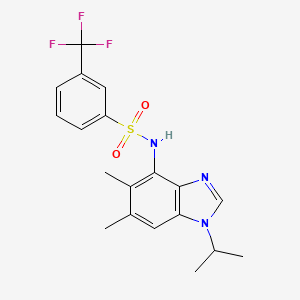
3-(4-Bromophenyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Bromophenyl)oxolane-2,5-dione” is a chemical compound with the molecular formula C10H7BrO3. It has a molecular weight of 255.06 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds like succinic anhydride readily hydrolyze to give succinic acid .Scientific Research Applications
Glycolic Acid Oxidase Inhibition
A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, including compounds with structures similar to 3-(4-Bromophenyl)oxolane-2,5-dione, have been studied as inhibitors of glycolic acid oxidase. These compounds have demonstrated significant inhibition of this enzyme, important in metabolic processes. Chronic administration of these derivatives has shown a reduction in urinary oxalate levels in certain animal models, suggesting potential therapeutic applications (Rooney et al., 1983).
Enantiomeric Resolution Studies
Enantiomeric resolution and simulation studies of structurally similar compounds, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, have been conducted. These studies are crucial for understanding the stereochemistry of such compounds, which is important in the development of pharmaceuticals and other applications (Ali et al., 2016).
Antimicrobial Applications
Novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, have shown promising in vitro antifungal activities. This suggests their potential use as fungicides or in other antimicrobial applications (Cvetković et al., 2019).
Agricultural Applications
Compounds like 2-(Aryloxyacetyl)cyclohexane-1,3-diones, structurally related to this compound, have been explored as herbicidal agents. These compounds have shown significant herbicidal activity and potential for crop safety, indicating their use in agriculture (Wang et al., 2016).
Photoluminescent Properties
Studies on conjugated polymers containing structures similar to this compound have revealed photoluminescent properties. These polymers exhibit strong photoluminescence, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Chemical Synthesis and Characterization
Research on the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones and related compounds has provided insights into their structural characteristics and potential applications in various chemical synthesis processes (Shin et al., 1983).
Transition Metal Complexes
Studies on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1, 3-dione and its transition metal complexes have demonstrated their potential as antimicrobial agents and their interesting coordination chemistry (Sampal et al., 2018).
properties
IUPAC Name |
3-(4-bromophenyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-7-3-1-6(2-4-7)8-5-9(12)14-10(8)13/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHDUZUFAITKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2824877.png)
![1-((1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2824879.png)





![5-((4-fluorobenzyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2824890.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B2824892.png)


